2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Description
2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition Reactions and Heterocyclic Compound Synthesis
Research involving 1,3-dipolar cycloaddition reactions demonstrates the versatility of nitrilium betaines in forming heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles when reacted with aryl thiocyanates and selenocyanates. This type of reaction is pivotal for synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Greig et al., 1987).
Functionalization of Aromatic and Heteroaromatic Hydrocarbons
The functionalization of substituted aromatic and heteroaromatic hydrocarbons through vapor phase heterogeneous catalysis is a crucial application. This process, which includes oxidation and ammoxidation, leads to the production of valuable compounds like aldehydes, nitriles, and their derivatives. Such transformations are essential for manufacturing various industrial and pharmaceutical products, showcasing the broad applicability of compounds like "2-((1-(2-Methylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile" in synthetic chemistry (Grasselli et al., 1988).
Synthesis of Spiro-Substituted Heterocycles
The synthesis of spiro-substituted heterocycles, such as 1,3-oxazines, is another significant area of application. These compounds, derived from novel heterocyclic parent systems, find applications in medicinal chemistry due to their unique structural features and potential biological activities (Fišera et al., 1994).
Antimicrobial and Anti-arrhythmic Activities
Compounds containing the piperidine moiety have been synthesized and evaluated for their biological activities, including antimicrobial and anti-arrhythmic properties. The synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives exemplifies the potential pharmaceutical applications of such compounds (Abdel‐Aziz et al., 2009).
Catalysis and Material Science
The compound's relevance extends to catalysis and material science, where it can be utilized in the synthesis of complex nickel complexes with bidentate P,N phosphinitooxazoline and -pyridine ligands. These complexes have applications in the oligomerization of ethylene, a critical reaction in the production of polyethylene and other polymers (Speiser et al., 2004).
Properties
IUPAC Name |
2-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-19-14(10-23-11)16(21)20-7-4-13(5-8-20)22-15-12(9-17)3-2-6-18-15/h2-3,6,10,13H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKRAGQEACWJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.